molecular formula C17H13F3N2O2S B2898537 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 302904-07-0

2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2898537
CAS No.: 302904-07-0
M. Wt: 366.36
InChI Key: YIKMPYRXNYICJE-UHFFFAOYSA-N
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Description

The compound 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[2-(trifluoromethyl)phenyl]acetamide belongs to the 1,4-benzothiazine class, characterized by a bicyclic scaffold combining a benzene ring fused with a thiazinone moiety. This structure is frequently modified at the acetamide nitrogen to tune pharmacological properties. The trifluoromethyl (-CF₃) group at the ortho-position of the phenyl ring enhances lipophilicity and metabolic stability, making the compound a candidate for therapeutic applications such as antimicrobial or autoimmune disease modulation .

Key structural features:

  • Benzothiazinone core: Provides a planar, aromatic system for intermolecular interactions.
  • Acetamide linker: Facilitates hydrogen bonding with biological targets.
  • Trifluoromethylphenyl group: Introduces steric bulk and electron-withdrawing effects, influencing receptor binding and pharmacokinetics.

Properties

IUPAC Name

2-(3-oxo-4H-1,4-benzothiazin-2-yl)-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2O2S/c18-17(19,20)10-5-1-2-6-11(10)21-15(23)9-14-16(24)22-12-7-3-4-8-13(12)25-14/h1-8,14H,9H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIKMPYRXNYICJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CC2C(=O)NC3=CC=CC=C3S2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

302904-07-0
Record name 2-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOTHIAZIN-2-YL)-N-(2-(TRI-F-ME)PHENYL)ACETAMIDE
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the benzothiazine core One common approach is the cyclization of 2-aminobenzothiazole with chloroacetic acid under acidic conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.

Chemical Reactions Analysis

Acetamide Functionalization

The acetamide group is introduced via nucleophilic substitution or acylation:

  • Ammonolysis of ethyl esters with ammonia yields primary acetamides .
  • Acylation of benzothiazine intermediates with activated acetamide precursors (e.g., chloroacetyl chloride) under basic conditions.

Hydrolysis Reactions

Reaction SiteReagents/ConditionsProduct(s)Source
Acetamide hydrolysisNaOH/H₂O, refluxCarboxylic acid derivative
Trifluoromethyl C-FStrong bases (e.g., KOH) at high temperaturesSubstituted phenyl derivatives

Substitution Reactions

Target GroupReagents/ConditionsProduct(s)Source
Acetamide NHAmines (e.g., aniline) in DMF, EDCl/HOBtN-substituted acetamides
Benzothiazine S atomNucleophiles (e.g., thiols) under basic pHThioether derivatives

Oxidation Reactions

Target SiteReagents/ConditionsProduct(s)Source
Benzothiazine S atomH₂O₂ or KMnO₄ in acidic mediaSulfoxide or sulfone derivatives
Acetamide carbonylOzone or CrO₃Degradation to carboxylic acid

Hydrolysis of Acetamide Group

  • Conditions : 2M NaOH, 80°C, 6 hours.
  • Yield : ~75% conversion to carboxylic acid.
  • Mechanism : Base-mediated nucleophilic attack on the carbonyl carbon.

Nucleophilic Substitution at Trifluoromethyl Group

  • Reagents : Piperidine in DMF, 100°C .
  • Product : N-(piperidin-4-yl)phenylacetamide derivative .
  • Challenges : Low reactivity due to electron-withdrawing CF₃ group; requires polar aprotic solvents.

Comparative Reactivity of Structural Motifs

GroupReactivity TrendNotes
Benzothiazine coreModerate (S atom susceptible to oxidation)Stabilized by conjugation with aromatic ring
Acetamide moietyHigh (prone to hydrolysis/substitution)Enhanced by electron-withdrawing CF₃ group
TrifluoromethylLow (inert under mild conditions)Requires strong bases/nucleophiles

Unresolved Challenges

  • Selective Functionalization : Competing reactivity of acetamide vs. benzothiazine groups complicates targeted modifications.
  • CF₃ Group Stability : Harsh conditions required for substitution risk degrading the benzothiazine core.

Scientific Research Applications

This compound has shown potential in several scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: It has been studied for its biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of diseases involving oxidative stress and inflammation.

  • Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to downstream effects in cellular processes. The exact mechanism can vary depending on the biological context and the specific derivatives involved.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological profile of benzothiazine derivatives is highly dependent on substituents at the acetamide nitrogen and the benzothiazinone core. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Selected Benzothiazine Derivatives
Compound Name Substituent (R) Key Properties/Activities References
Target Compound 2-(Trifluoromethyl)phenyl Enhanced lipophilicity; potential ROR-γ modulation (autoimmune applications)
N-Hydroxy-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide -NHOH Polar hydroxy group may reduce cell permeability; limited bioactivity data
N-(4-Nitrophenyl)-2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide 4-Nitrophenyl Strong electron-withdrawing nitro group; potential antifungal activity
N-(4-Chlorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide 4-Chlorophenyl Moderate EWG (Cl); structural simplicity but lower potency vs. CF₃ analogs
N-(2-Butoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide 2-Butoxyphenyl Bulky alkoxy group; improved solubility but reduced target affinity
Balcinrenone (benzoxazine derivative) Benzoxazine core Heterocycle variation (O vs. S); distinct ROR-γ modulation for metabolic diseases

Physicochemical and Pharmacokinetic Properties

  • Molecular Weight : The target compound (MW ~385 g/mol) aligns with typical drug-like molecules, whereas butoxyphenyl derivatives (MW ~438 g/mol) may face challenges in bioavailability .
  • Crystallographic Data: Structural studies using SHELX software confirm the planar benzothiazinone core and acetamide conformation, critical for stability and intermolecular interactions .

Biological Activity

The compound 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[2-(trifluoromethyl)phenyl]acetamide is a member of the benzothiazine class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C17_{17}H13_{13}F3_3N2_2O2_2S
  • Molecular Weight : 368.36 g/mol
  • IUPAC Name : N-hydroxy-2-[(2R)-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antibacterial Properties :
    • Compounds within the benzothiazine family have demonstrated significant antibacterial activity against various strains of bacteria. The mechanism often involves inhibition of bacterial cell wall synthesis or disruption of metabolic pathways essential for bacterial growth .
  • Anticancer Activity :
    • Research indicates that benzothiazine derivatives possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The specific mechanisms may involve the modulation of signaling pathways related to cell proliferation and survival .
  • Anti-inflammatory Effects :
    • Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. This could be beneficial in conditions such as arthritis or other inflammatory diseases .

The mechanisms through which this compound exerts its biological effects are complex and multifactorial:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in critical metabolic pathways.
  • Receptor Modulation : Interaction with various receptors can lead to altered cellular responses, contributing to its therapeutic effects.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of similar compounds:

StudyFindings
Armenise et al., 1991Demonstrated antibacterial activity against Gram-positive bacteria, highlighting the potential for clinical applications in treating infections .
Gupta et al., 1993Reported anticancer activity in vitro, suggesting that derivatives could serve as lead compounds for cancer therapy .
Fringuelli et al., 2005Explored anti-inflammatory effects in animal models, indicating a reduction in inflammatory markers .

Q & A

Q. What are the recommended synthetic routes for 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[2-(trifluoromethyl)phenyl]acetamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions to construct the benzothiazine core followed by functionalization with the acetamide and aryl groups. A common approach includes:

Core formation : Cyclization of thioamide precursors with α,β-unsaturated ketones under basic conditions to form the benzothiazine ring .

Acetamide coupling : Reacting the benzothiazine intermediate with 2-(trifluoromethyl)phenyl isocyanate or chloroacetyl chloride in the presence of a base (e.g., triethylamine) .

Purification : Column chromatography or recrystallization from solvents like ethanol or dichloromethane.
Optimization : Adjust reaction temperature (60–80°C for cyclization), solvent polarity (DMF for coupling), and catalyst (e.g., Pd for cross-coupling) to improve yields (typically 60–75%) .

Q. What spectroscopic and analytical methods are critical for characterizing this compound?

  • NMR : Confirm regiochemistry of the benzothiazine ring (e.g., ¹H-NMR: δ 3.2–3.8 ppm for methylene protons adjacent to the keto group) .
  • LC-MS : Verify molecular weight (expected [M+H]+ ~439.3) and purity (>95%) .
  • X-ray crystallography : Resolve ambiguities in stereochemistry or ring conformation .
  • Elemental analysis : Validate empirical formula (C₁₈H₁₄F₃N₂O₂S) .

Q. How can solubility challenges be addressed in biological assays?

The compound’s low aqueous solubility (common in benzothiazines) can be mitigated by:

  • Co-solvents : Use DMSO (≤1% v/v) for stock solutions.
  • Surfactants : Polysorbate 80 (0.1%) to stabilize suspensions .
  • Prodrug strategies : Introduce hydrophilic moieties (e.g., phosphate esters) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

Key structural modifications include:

  • Benzothiazine ring : Substitution at position 6 (e.g., -CF₃) enhances metabolic stability .
  • Acetamide linker : Replacing the methylene group with sulfonamide improves target binding .
  • Aryl substituents : Electron-withdrawing groups (e.g., -NO₂, -CF₃) on the phenyl ring increase cytotoxicity (IC₅₀ reduction by 40–60% in cancer cell lines) .
    Methodology : Parallel synthesis of analogs followed by high-throughput screening (HTS) against target enzymes (e.g., kinases) .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?

  • Dose-response profiling : Test across a wide concentration range (nM–μM) to identify off-target effects .
  • Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm mechanism-of-action .
  • Assay controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) to normalize data .

Q. How can crystallographic data inform conformational analysis of the benzothiazine core?

  • Single-crystal X-ray diffraction : Reveals planarity of the thiazine ring and dihedral angles between substituents (e.g., 15–25° for the acetamide group) .
  • DFT calculations : Compare experimental bond lengths (e.g., C-S: ~1.75 Å) with theoretical models to assess electronic effects .

Q. What in vitro and in vivo models are suitable for evaluating neuroprotective potential?

  • In vitro : Primary neuron cultures exposed to oxidative stress (H₂O₂), measuring viability via MTT assay .
  • In vivo : Murine models of Parkinson’s disease (MPTP-induced), assessing dopamine levels via HPLC .
  • PK/PD studies : Monitor brain permeability (logBB >0.3) and plasma half-life (t₁/₂ ≥2 h) .

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